molecular formula C7H3F3N2O6S B6302066 2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol CAS No. 1357625-00-3

2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol

Cat. No. B6302066
CAS RN: 1357625-00-3
M. Wt: 300.17 g/mol
InChI Key: JKAONPWVCFMBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol, or 2,6-DNTP, is a synthetic organic compound and a member of the nitrophenol family. It is a colorless, crystalline solid with a melting point of approximately 115°C and a boiling point of approximately 150°C. It is soluble in water and alcohols, and is stable under normal laboratory conditions. 2,6-DNTP has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, in the analysis of proteins, and in the study of enzyme kinetics.

Scientific Research Applications

2,6-DNTP has a number of applications in scientific research. It is used in the synthesis of pharmaceuticals, including antimalarial drugs, anti-inflammatory drugs, and antibiotics. It is also used in the analysis of proteins and in the study of enzyme kinetics. In addition, 2,6-DNTP is used in the synthesis of polymers, in the production of fluorescent dyes, and in the synthesis of organic compounds.

Mechanism of Action

2,6-DNTP acts as a proton donor in biochemical reactions, allowing the transfer of protons from one molecule to another. This process is known as proton transfer and is essential for many biochemical reactions. 2,6-DNTP is also an important intermediate in the synthesis of many organic compounds, such as pharmaceuticals and fluorescent dyes.
Biochemical and Physiological Effects
2,6-DNTP has a number of biochemical and physiological effects. It is an important intermediate in the synthesis of many organic compounds, such as pharmaceuticals and fluorescent dyes. It is also used in the analysis of proteins and in the study of enzyme kinetics. In addition, 2,6-DNTP is used in the synthesis of polymers and in the production of fluorescent dyes.

Advantages and Limitations for Lab Experiments

2,6-DNTP has several advantages for laboratory experiments. It is a stable compound under normal laboratory conditions and is soluble in water and alcohols. In addition, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, 2,6-DNTP is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2,6-DNTP. It could be used in the synthesis of new pharmaceuticals, in the analysis of proteins, and in the study of enzyme kinetics. It could also be used in the synthesis of polymers and in the production of fluorescent dyes. In addition, 2,6-DNTP could be used in the development of new materials, such as nanomaterials and biomaterials.

Synthesis Methods

2,6-DNTP is synthesized from the reaction of 4-(trifluoromethylsulfinyl) phenol and sodium nitrite in an acidic medium. The reaction is carried out at room temperature for 8-10 hours and yields a pale yellow solid. The solid is then filtered and washed with aqueous sodium hydroxide solution to remove any unreacted starting material and byproducts. The final product is then dried and stored in a sealed container.

properties

IUPAC Name

2,6-dinitro-4-(trifluoromethylsulfinyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O6S/c8-7(9,10)19(18)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAONPWVCFMBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol

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